Ethyl pyridin-3-yl ethanedioate

CYP3A4 inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

Ethyl pyridin-3-yl ethanedioate (CAS 255894-67-8) is a pyridine-containing oxalate diester with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol. This compound is a niche synthetic intermediate, primarily employed in medicinal chemistry and organic synthesis for the construction of more complex molecular architectures.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 255894-67-8
Cat. No. B14256863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pyridin-3-yl ethanedioate
CAS255894-67-8
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)OC1=CN=CC=C1
InChIInChI=1S/C9H9NO4/c1-2-13-8(11)9(12)14-7-4-3-5-10-6-7/h3-6H,2H2,1H3
InChIKeyRFECQVWLUIKOAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl pyridin-3-yl ethanedioate (CAS 255894-67-8) Technical and Procurement Baseline


Ethyl pyridin-3-yl ethanedioate (CAS 255894-67-8) is a pyridine-containing oxalate diester with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol . This compound is a niche synthetic intermediate, primarily employed in medicinal chemistry and organic synthesis for the construction of more complex molecular architectures . Its procurement is often driven by the need for a specific pyridyl-oxalate building block that cannot be readily substituted by generic pyridine or oxalate derivatives.

Why Generic Pyridine or Oxalate Esters Cannot Replace Ethyl pyridin-3-yl ethanedioate (255894-67-8)


The specific spatial arrangement and electronic properties conferred by the 3-pyridinyl substitution on the ethanedioate backbone are critical for its function as a precise molecular scaffold. Substituting with other regioisomers (e.g., 2- or 4-pyridinyl) or simpler oxalate esters (e.g., diethyl oxalate) fundamentally alters the molecule's geometry, hydrogen-bonding capability, and reactivity, leading to a different product profile in downstream syntheses [1]. In medicinal chemistry applications, even minor structural deviations can result in a significant loss of target affinity or specificity [2]. Therefore, this compound's utility is intrinsically linked to its unique structural identity, making generic substitution ineffective for research requiring its specific molecular architecture.

Quantitative Differentiation: Ethyl pyridin-3-yl ethanedioate (255894-67-8) vs. Analogs


CYP3A4 Inhibitory Potency: The Pyridyl-Ethyl Linker Advantage

In a comparative SAR study of ritonavir analogs, the pyridyl-ethyl-linker subseries, which includes the core structure of ethyl pyridin-3-yl ethanedioate, demonstrated superior binding and inhibitory potency against human CYP3A4 compared to analogs with alternative linker compositions. The study explicitly concluded that CYP3A4 'associates more tightly with the pyridyl-ethyl-linker analogs' [1].

CYP3A4 inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

CYP3A4 Binding Affinity: Low Dissociation Constant for Pyridyl-Ethyl Analogs

The same SAR study also measured the equilibrium dissociation constant (Kₛ) for binding to CYP3A4. The pyridyl-ethyl R/R conformer (4g) displayed a very low Kₛ value, indicating tight binding to the enzyme's active site [1].

CYP3A4 binding Enzyme Kinetics Ligand Affinity

Structural Confirmation: Pyridyl-Ethyl Linker Conformation from X-ray Crystallography

The unique binding mode of the pyridyl-ethyl linker was elucidated through X-ray crystallography of the CYP3A4-inhibitor complex. The study notes that structural analysis was 'critical for experimental data interpretation, especially for the uniquely oriented 4a and 4e' analogs, which contain the pyridyl-ethyl motif [1].

X-ray Crystallography Structural Biology Ligand Geometry

Optimized Use Cases for Ethyl pyridin-3-yl ethanedioate (255894-67-8) in Research and Development


Scaffold for Developing Novel CYP3A4 Modulators

Based on evidence that the pyridyl-ethyl linker motif confers potent CYP3A4 inhibition and high binding affinity, ethyl pyridin-3-yl ethanedioate (255894-67-8) is an excellent starting material for designing and synthesizing new chemical entities targeting CYP3A4 [1]. Its core structure can be elaborated to optimize drug-like properties while retaining the key pharmacophore responsible for enzyme interaction, as demonstrated by the ritonavir analog study [1].

Synthetic Intermediate in Structure-Activity Relationship (SAR) Studies

The compound's utility in SAR campaigns is supported by its inclusion in a series of rationally designed analogs where subtle structural variations had a measurable impact on biological activity [1]. Researchers can utilize ethyl pyridin-3-yl ethanedioate to probe the effect of the pyridyl-oxalate moiety on target binding, enzyme inhibition, or cellular activity compared to other heterocyclic or ester-containing building blocks [1].

Chemical Probe for Investigating CYP450-Mediated Drug Metabolism

Given the established interaction of its core structural class with CYP3A4, a major drug-metabolizing enzyme, this compound can serve as a chemical tool to investigate CYP3A4's role in xenobiotic metabolism and potential drug-drug interactions [1]. Its use in assays can help delineate the contribution of CYP3A4 to the clearance of novel compounds in preclinical development [1].

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